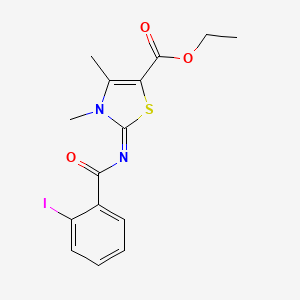

Ethyl 2-(2-iodobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds often involves the use of 2-aminothiazoles as a starting material . These are significant organic medicinal compounds used for the synthesis of a diverse range of heterocyclic analogues . The synthesized compounds are usually characterized by FTIR and NMR .Molecular Structure Analysis

The molecular structure of this compound includes an iodobenzoyl group attached to a thiazole ring, which is further substituted with an ethyl carboxylate group. The presence of these functional groups can influence the compound’s reactivity and properties.Wissenschaftliche Forschungsanwendungen

Photolysis Studies

Ethyl 2-(2-iodobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate and its derivatives have been studied in the context of photolysis. For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been examined under different conditions, revealing insights into the photolytic pathways and product formation, which includes reversible photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).

Synthesis and Isomerization Studies

This compound has also been involved in synthetic studies, such as those on bacitracin. The synthesis and isomerization of amino acid components of thiazoline peptides have been explored, demonstrating the racemization of amino acid residues during the formation of the thiazoline ring (Hirotsu, Shiba, & Kaneko, 1970).

Molecular Modeling and Drug Design

In the field of drug design, derivatives of this compound have been used in the development of potent and orally active fibrinogen receptor antagonists. The molecular modeling studies of these derivatives provide valuable information on their conformational states and therapeutic potential (Hayashi et al., 1998).

Coordination Chemistry

In coordination chemistry, the synthesis and characterization of bulky 1-(1-arylimino-2,2-dimethylpropyl)-3-(aryl)imidazolium salt derived from similar compounds have been documented. This research contributes to our understanding of metal halide complexes and their potential as ethylene polymerization catalysts (Larocque, Badaj, Dastgir, & Lavoie, 2011).

Synthetic Transformations

The transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into various substituted compounds demonstrate the versatility of this class of compounds in organic synthesis. These transformations are crucial for the development of new pharmaceuticals and materials (Albreht, Uršič, Svete, & Stanovnik, 2009).

Development of Trifluoromethyl Heterocycles

The utility of related compounds in the synthesis of diverse trifluoromethyl heterocycles has been explored. This research has significant implications for the development of novel materials and pharmaceuticals (Honey, Pasceri, Lewis, & Moody, 2012).

Crystallographic Studies

Crystallographic studies of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate provide valuable insights into molecular structures and interactions, which are critical for the design of new compounds with specific properties (Lynch & Mcclenaghan, 2004).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its therapeutic potential, given the promising roles of similar compounds as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds have been known to exhibit various pharmacokinetic properties, which can influence their bioavailability .

Result of Action

Similar compounds have been known to induce various molecular and cellular changes, including alterations in enzyme activity, gene expression, and cell signaling .

Action Environment

The action, efficacy, and stability of (Z)-ethyl 2-((2-iodobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . .

Eigenschaften

IUPAC Name |

ethyl 2-(2-iodobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15IN2O3S/c1-4-21-14(20)12-9(2)18(3)15(22-12)17-13(19)10-7-5-6-8-11(10)16/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDOPJLBZPLDQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=CC=C2I)S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15IN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11Z)-11-[(2,5-dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2690976.png)

![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2690978.png)

![[2-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2690980.png)

![(E)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2690984.png)

![Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2690985.png)

![2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2690986.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2690988.png)

![3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690995.png)

![6-[2-(4-bromophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2690996.png)